1-(Bromomethyl)-4-heptyl-benzene
Description
Contextual Overview of Benzyl (B1604629) Bromide Derivatives in Chemical Synthesis
Benzyl bromide and its derivatives are a cornerstone of organic synthesis, primarily utilized for the introduction of the benzyl group, a common protecting group for alcohols and carboxylic acids. organic-chemistry.org The carbon-bromine bond in benzyl bromides is highly reactive towards nucleophilic substitution, making them excellent electrophiles. ucalgary.ca This reactivity is enhanced by the stability of the resulting benzylic carbocation intermediate in S_N1 reactions, which is stabilized by resonance with the aromatic ring. pearson.comquora.com They are also key precursors for the formation of benzylic quaternary centers and can be used in a variety of coupling reactions. nih.gov
Academic Significance of Alkyl-Substituted Benzyl Bromides in Modern Organic Transformations
The presence of alkyl substituents on the benzene (B151609) ring significantly influences the reactivity of benzyl bromides. Long-chain alkyl groups, such as the heptyl group in the target molecule, are generally considered to be weakly electron-donating. This electronic effect can further stabilize the benzylic carbocation, potentially increasing the rate of S_N1 reactions. msu.edu The steric bulk of the alkyl group can also play a role, potentially hindering backside attack in S_N2 reactions. msu.edu The interplay of these electronic and steric effects in long-chain alkyl-substituted benzyl bromides is a subject of academic interest, as it allows for the fine-tuning of reactivity in complex syntheses.
Historical Development and Evolution of Synthetic Strategies for Halomethylated Benzene Derivatives
The synthesis of halomethylated benzenes, including bromomethyl derivatives, has a rich history. Early methods often involved the direct reaction of an aromatic hydrocarbon with formaldehyde (B43269) and a hydrogen halide. tandfonline.com Over time, a variety of more refined and selective reagents and methods have been developed.
A common and historically significant method for the bromination of a benzylic methyl group is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or light. sciencemadness.org This method is often preferred for its selectivity for the benzylic position over other positions on the alkyl chain or the aromatic ring.
Alternative strategies include the treatment of the corresponding benzyl alcohol with a brominating agent like phosphorus tribromide or hydrobromic acid. sciencemadness.org The choice of synthetic route often depends on the nature of the substituents on the aromatic ring and the desired scale of the reaction. organic-chemistry.org For instance, continuous-flow protocols for benzylic bromination have been developed to improve safety and efficiency. organic-chemistry.org
Identification of Underexplored Research Avenues and Future Directions for 1-(Bromomethyl)-4-heptyl-benzene
The most significant underexplored research avenue for this compound is its fundamental characterization. The lack of publicly available, detailed spectroscopic and physicochemical data is a major barrier to its wider adoption in synthetic chemistry.
Future research should focus on:
Definitive Synthesis and Purification: A detailed, peer-reviewed synthesis of this compound, likely starting from 4-heptyltoluene, with a thorough account of the purification process is needed.
Comprehensive Spectroscopic Analysis: Publication of its complete spectroscopic data, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, would be invaluable for its unambiguous identification by other researchers.
Exploration of Physicochemical Properties: Experimental determination of its key physical properties, such as boiling point, melting point (if applicable), density, and refractive index, is essential for its practical use in the laboratory.
Investigation of its Reactivity: A systematic study of its reactivity in a range of common organic reactions, such as nucleophilic substitutions and coupling reactions, would delineate its synthetic utility. For example, its use in the synthesis of functionalized materials, such as liquid crystals or polymers where the long alkyl chain could impart specific properties, represents a promising area of investigation.
Data Tables
Due to the lack of available experimental data in the scientific literature, the following tables are populated with basic identification information and computed or unavailable data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁Br | lookchem.com |
| Molecular Weight | 269.22 g/mol | lookchem.com |
| Appearance | Colorless liquid | lookchem.com |
| Melting Point | N/A | lookchem.com |
| Boiling Point | N/A | lookchem.com |
| Density | N/A | lookchem.com |
| Refractive Index | N/A | lookchem.com |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data |
| ¹H NMR | Data not available in the public domain. |
| ¹³C NMR | Data not available in the public domain. |
| Mass Spectrometry | Data not available in the public domain. |
| Infrared Spectroscopy | Data not available in the public domain. |
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-heptylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Br/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-11H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMJOPLJIWHKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Innovations for 1 Bromomethyl 4 Heptyl Benzene
Direct Synthesis Approaches to 1-(Bromomethyl)-4-heptyl-benzene
The most direct route to this compound involves the selective bromination of the benzylic position of 4-heptyltoluene. This approach leverages the increased reactivity of the benzylic C-H bonds due to resonance stabilization of the resulting benzylic radical. uq.edu.auorgsyn.orgresearchgate.net
Site-Selective Bromination Techniques for Alkylbenzenes
The selective bromination of the benzylic position of alkylbenzenes like 4-heptyltoluene is a cornerstone of organic synthesis. The stability of the benzylic radical intermediate is the primary driver for this selectivity over other positions on the alkyl chain or the aromatic ring. uq.edu.auorgsyn.orgresearchgate.net
A widely employed method for achieving this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions (e.g., UV light). organic-chemistry.orgnih.gov NBS is favored because it provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions like electrophilic addition to the aromatic ring. orgsyn.orgmasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. masterorganicchemistry.comorganic-chemistry.org
Photochemical methods, often employing a simple light source, have proven effective for initiating benzylic bromination and can offer high selectivity. uq.edu.au Continuous flow photochemical reactors further enhance this technique by providing uniform irradiation and better control over reaction parameters, leading to improved yields and scalability. uq.edu.au
Below is a table summarizing common site-selective bromination techniques applicable to the synthesis of this compound from 4-heptyltoluene.
| Technique | Brominating Agent | Initiator/Conditions | Typical Solvent | Key Advantages |
|---|---|---|---|---|
| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide (BPO) | Carbon tetrachloride (CCl4), Acetonitrile (B52724), Ethyl acetate (B1210297) | High selectivity for benzylic position, mild reaction conditions. |
| Photochemical Bromination | N-Bromosuccinimide (NBS) or Br2 | UV light, Visible light | Acetonitrile, Dichloromethane | Avoids the use of chemical initiators, can be highly selective. |
| Continuous Flow Photobromination | N-Bromosuccinimide (NBS) | LED light source | Acetonitrile | Excellent scalability, improved safety and process control, higher throughput. uq.edu.au |
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, the molar ratio of reactants, reaction temperature, and reaction time.
For the Wohl-Ziegler bromination of an alkylbenzene such as 4-heptyltoluene, a typical procedure would involve dissolving the starting material in a suitable solvent like carbon tetrachloride or acetonitrile. organic-chemistry.orgrsc.org N-bromosuccinimide (typically 1.1 to 1.3 equivalents) and a catalytic amount of a radical initiator like AIBN are then added. The reaction mixture is heated to reflux and monitored for completion.
A representative experimental procedure for the synthesis of a similar alkylbenzyl bromide, 1-bromomethyl-4-methylbenzene from p-xylene (B151628), involves refluxing a solution of p-xylene with NBS and AIBN in carbon tetrachloride. After the reaction is complete, the succinimide (B58015) byproduct is filtered off, and the filtrate is washed and concentrated to yield the product. This method can be adapted for 4-heptyltoluene.
The table below illustrates how varying reaction parameters can impact the outcome of the benzylic bromination of a model substrate, toluene, which can be extrapolated to 4-heptyltoluene.
| Parameter | Condition A | Condition B | Observed Outcome |
|---|---|---|---|
| Solvent | Carbon Tetrachloride | Acetonitrile | Acetonitrile is a greener alternative and can lead to comparable or improved yields. uq.edu.au |
| Initiator | AIBN (Thermal) | UV Light (Photochemical) | Photochemical initiation can offer higher selectivity and avoids chemical waste from the initiator. |
| NBS Equivalents | 1.1 eq. | 2.2 eq. | Using excess NBS can lead to the formation of dibrominated byproducts. |
| Temperature | Reflux | Room Temperature (with photo-initiation) | Photochemical methods can often be run at lower temperatures, reducing energy consumption. |
Precursor-Based Synthetic Pathways for the Bromomethyl Moiety
An alternative to direct bromination involves a two-step sequence: functionalization of the benzylic position to an alcohol, followed by halogenation.
Strategies for Benzyl (B1604629) Functionalization and Halogenation
The synthesis of this compound can be achieved by first preparing the corresponding benzyl alcohol, 4-heptylbenzyl alcohol. This precursor can be synthesized through the oxidation of 4-heptyltoluene to 4-heptylbenzoic acid, followed by reduction. The oxidation can be carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com The subsequent reduction of the carboxylic acid to the alcohol can be accomplished with reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a catalyst. sci-hub.segoogle.com
Once 4-heptylbenzyl alcohol is obtained, it can be converted to this compound using various brominating agents. Common methods for converting benzyl alcohols to benzyl bromides include treatment with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). youtube.comresearchgate.net The Appel reaction, which uses a combination of a phosphine (B1218219) (like triphenylphosphine) and a bromine source (like carbon tetrabromide), is also a viable method. sigmaaldrich.com
Comparison of Established and Novel Synthetic Routes
Both direct bromination and precursor-based pathways offer viable routes to this compound, each with its own set of advantages and disadvantages.
Direct bromination is atom-economical as it involves a single transformation. However, it can sometimes lead to side products, such as over-bromination or ring bromination, especially if the reaction conditions are not carefully controlled.
The precursor-based route, while longer, can offer higher purity of the final product as the intermediates can be purified at each stage. The conversion of the alcohol to the bromide is generally a high-yielding and clean reaction.
The following table provides a comparison of these synthetic strategies.
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Pros | Cons |
|---|---|---|---|---|---|
| Direct Bromination | 4-Heptyltoluene | NBS, AIBN/Light | 1 | Atom economical, shorter route. | Potential for side products (di- and tri-bromination, ring bromination). |
| Precursor-Based Pathway | 4-Heptyltoluene | 1. KMnO₄ 2. LiAlH₄ 3. PBr₃ | 3 | High purity of final product, intermediates can be isolated and purified. | Longer synthetic sequence, may use hazardous reagents like LiAlH₄. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. A primary focus has been the replacement of hazardous solvents like carbon tetrachloride with more benign alternatives. rsc.orgsci-hub.se Solvents such as acetonitrile, ethyl acetate, and even water (in biphasic systems or with micellar catalysis) have been successfully employed in benzylic bromination reactions. uq.edu.auresearchgate.net
Photocatalysis represents a significant green innovation, as it can eliminate the need for chemical radical initiators and often allows for reactions to be conducted at ambient temperatures, thereby reducing energy consumption. masterorganicchemistry.comresearchgate.net The use of continuous flow reactors not only improves safety and scalability but also minimizes waste generation. uq.edu.au
Another green approach is the in-situ generation of bromine from less hazardous precursors, such as the oxidation of bromide salts. rsc.org Micellar catalysis, where reactions are carried out in water with the aid of surfactants to form micelles, is an emerging green technology that can replace volatile organic solvents. google.comcecri.res.ingoogle.comorganic-chemistry.org These micelles act as nanoreactors, solubilizing the organic substrates and facilitating the reaction in an aqueous medium.
The table below highlights some green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Example | Benefit |
|---|---|---|---|
| Safer Solvents | Replacing chlorinated solvents in bromination reactions. | Using acetonitrile or ethyl acetate instead of CCl₄. uq.edu.aursc.org | Reduced toxicity and environmental impact. |
| Energy Efficiency | Utilizing photochemical methods at ambient temperature. | Light-induced bromination instead of thermal initiation with AIBN. uq.edu.au | Lower energy consumption. |
| Catalysis | Employing photocatalysts or phase-transfer catalysts. | Photocatalytic bromination or reactions in micellar systems. masterorganicchemistry.comcecri.res.in | Increased reaction rates, reduced waste, and milder conditions. |
| Use of Renewable Feedstocks | Exploring bio-based solvents. | Investigating the use of solvents derived from biomass. sigmaaldrich.com | Reduced reliance on petrochemicals. |
| Designing for Degradation | Choosing reagents and solvents that are biodegradable. | Using surfactants that are readily biodegradable. | Minimized environmental persistence. |
Development of Environmentally Benign Reaction Systems
The classic method for benzylic bromination, the Wohl-Ziegler reaction, traditionally employs N-bromosuccinimide (NBS) in a chlorinated solvent such as carbon tetrachloride (CCl4). wikipedia.orgorganic-chemistry.org While effective, the high toxicity and ozone-depleting nature of CCl4 have necessitated the development of greener alternatives. wikipedia.org Research has demonstrated that the synthesis of benzyl bromides can be successfully achieved in more environmentally friendly solvents.
One significant advancement is the use of less hazardous organic solvents. Acetonitrile has been shown to be a suitable replacement for CCl4 in the benzylic bromination of various methylarenes, providing good to excellent yields of the corresponding benzyl bromides. organic-chemistry.org Furthermore, (Trifluoromethyl)benzene has been investigated as a less toxic alternative to conventional chlorinated solvents, demonstrating clean, rapid, and high-yielding reactions. researchgate.net
Another innovative approach involves the use of solvent-free reaction conditions. Visible-light-induced transformations of toluenes with NBS have been successfully carried out without any solvent, offering a regioselective conversion to benzyl bromides. researchgate.net This method not only eliminates the environmental burden associated with solvent use but also simplifies the reaction setup and workup procedures.
The use of phase-transfer catalysis has also emerged as a method to improve the environmental profile of bromomethylation reactions. This technique can enhance reaction rates and yields, often allowing for the use of aqueous systems and reducing the need for large quantities of organic solvents.
The table below summarizes various environmentally benign systems for benzylic bromination, which are applicable to the synthesis of this compound.
| Solvent/System | Brominating Agent | Initiator/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetonitrile | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Reflux | Varies | Good to Excellent | organic-chemistry.org |
| (Trifluoromethyl)benzene | N-Bromosuccinimide (NBS) | Photochemical/Radical Initiator | Varies | Rapid | High | researchgate.net |
| Solvent-Free | N-Bromosuccinimide (NBS) | Visible Light | Room Temperature | Minutes to Hours | Good | researchgate.net |
| Carbon Tetrachloride (Traditional) | N-Bromosuccinimide (NBS) | Radical Initiator | Reflux | Varies | High | wikipedia.org |
Note: The yields and reaction conditions are general observations from studies on similar substrates and may vary for the specific synthesis of this compound.
Atom Economy and Waste Minimization in Bromomethylation Reactions
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com The ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.
The traditional Wohl-Ziegler bromination of 4-heptyltoluene using NBS, while selective, does not have a perfect atom economy. The reaction produces succinimide as a stoichiometric byproduct. The calculation for the atom economy of this reaction is as follows:
Reaction: 4-Heptyltoluene + N-Bromosuccinimide → this compound + Succinimide
Molecular Weights:
4-Heptyltoluene (C14H22): ~190.33 g/mol
N-Bromosuccinimide (C4H4BrNO2): ~177.98 g/mol
this compound (C14H21Br): ~269.22 g/mol
Succinimide (C4H5NO2): ~99.09 g/mol
Atom Economy Calculation:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Atom Economy (%) = (269.22 / (190.33 + 177.98)) x 100 ≈ 73.1%
This calculation demonstrates that a significant portion of the reactant mass is converted into the succinimide byproduct, highlighting an area for improvement.
To enhance atom economy and minimize waste, researchers are exploring alternative brominating agents and catalytic systems. One promising approach is the in-situ generation of the brominating species, which can reduce the formation of stable byproducts. For instance, methods using catalytic amounts of a bromide source with an oxidizing agent to regenerate the active bromine species are being investigated.
The table below provides a comparative analysis of the atom economy for different bromination approaches.
| Bromination Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Wohl-Ziegler (NBS) | 4-Heptyltoluene + NBS | This compound | Succinimide | ~73.1% |
| Direct Bromination (Br2) | 4-Heptyltoluene + Br2 | This compound | HBr | ~53.8% |
| Ideal Catalytic Bromination | 4-Heptyltoluene + HBr + 0.5 O2 | This compound | H2O | ~93.4% |
Note: The atom economy for direct bromination with Br2 is lower due to the formation of HBr as a byproduct. The ideal catalytic system represents a theoretical goal where HBr is recycled with an oxidant like oxygen, producing only water as a byproduct.
Mechanistic Investigations of Chemical Reactivity and Transformation of 1 Bromomethyl 4 Heptyl Benzene
Nucleophilic Substitution Reactions of the Bromomethyl Group
The bromomethyl group in 1-(bromomethyl)-4-heptyl-benzene is a primary alkyl halide, making it a prime candidate for nucleophilic substitution reactions. These reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile.
Elucidation of Sₙ1 and Sₙ2 Reaction Pathways
Nucleophilic substitution reactions can proceed through two main mechanisms: Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular). masterorganicchemistry.com The pathway taken by this compound is largely dictated by the reaction conditions and the nature of the nucleophile.
The Sₙ2 reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. masterorganicchemistry.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com For this compound, being a primary alkyl halide, the Sₙ2 pathway is generally favored due to the relatively unhindered nature of the carbon atom bearing the bromine. masterorganicchemistry.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com
The Sₙ1 reaction , in contrast, is a two-step process. youtube.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This is then followed by a rapid attack of the nucleophile on the carbocation. youtube.com While primary carbocations are generally unstable, the benzylic nature of the carbocation that would be formed from this compound (the 4-heptylbenzyl cation) provides some resonance stabilization, making an Sₙ1 pathway more plausible than for a simple primary alkyl halide. Conditions that favor the Sₙ1 mechanism include the use of polar protic solvents and weakly basic, non-bulky nucleophiles. youtube.com It is important to note that Sₙ1 and Sₙ2 mechanisms represent two extremes of a continuum, and many reactions exist in a region between these two defined pathways. masterorganicchemistry.com
Reactivity with Diverse Nucleophiles: Oxygen, Nitrogen, Sulfur, and Carbon-Based Species
The electrophilic carbon of the bromomethyl group in this compound readily reacts with a wide array of nucleophiles.
Oxygen Nucleophiles: Common oxygen-based nucleophiles include hydroxide (B78521) ions, alkoxides, and water. Reaction with hydroxide would lead to the formation of (4-heptylphenyl)methanol, while alkoxides would yield the corresponding ethers. Water can also act as a nucleophile, particularly under conditions favoring Sₙ1 reactions, to produce the alcohol.
Nitrogen Nucleophiles: Ammonia (B1221849), primary, and secondary amines are effective nitrogen nucleophiles that can displace the bromide to form the corresponding primary, secondary, and tertiary amines, respectively. For instance, reaction with ammonia would yield (4-heptylphenyl)methanamine. The amino-Heck reaction is a variation where a nitrogen-carbon bond is formed. wikipedia.org
Sulfur Nucleophiles: Sulfur-based nucleophiles are generally excellent nucleophiles due to their high polarizability. Thiolates (RS⁻) readily react to form thioethers. For example, reaction with a thiolate anion would produce a sulfide (B99878). Studies on the reactivity of sulfur-centered nucleophiles with similar aromatic bromides have shown that these reactions can proceed via a radical chain mechanism under photostimulation. umich.eduresearchgate.net
Carbon-Based Nucleophiles: Cyanide ions (CN⁻) are a common carbon nucleophile, leading to the formation of nitriles, such as (4-heptylphenyl)acetonitrile. Other carbon nucleophiles like enolates and organometallic reagents can also be employed to form new carbon-carbon bonds.
Kinetic and Thermodynamic Studies of Substitution Processes
Kinetic and thermodynamic studies provide crucial insights into the mechanisms of these substitution reactions. researchgate.net
For an Sₙ2 reaction , the rate law is second order, being first order in both the substrate and the nucleophile: Rate = k[this compound][Nucleophile]. masterorganicchemistry.com The reaction rate is sensitive to steric hindrance; primary alkyl halides like this compound react faster than secondary and tertiary halides. masterorganicchemistry.com
For an Sₙ1 reaction , the rate law is first order, depending only on the concentration of the substrate: Rate = k[this compound]. youtube.com The rate-determining step is the formation of the carbocation. masterorganicchemistry.com Thermodynamic stability of the carbocation intermediate is a key factor. The 4-heptylbenzyl carbocation is stabilized by resonance, which delocalizes the positive charge onto the benzene (B151609) ring. However, the presence of the electron-donating heptyl group at the para position further stabilizes the carbocation, potentially increasing the favorability of an Sₙ1 pathway compared to unsubstituted benzyl (B1604629) bromide.
Calorimetry and computational chemistry are powerful tools for investigating the thermodynamic parameters of these reactions, such as enthalpy and Gibbs free energy changes, which determine the spontaneity and position of the equilibrium. researchgate.netmdpi.com
Metal-Catalyzed Coupling Reactions Involving the Bromomethyl Carbon
The carbon-bromine bond in this compound can be activated by transition metal catalysts, enabling a variety of powerful carbon-carbon bond-forming reactions. These cross-coupling reactions are fundamental in modern organic synthesis. sioc-journal.cn
Applications in Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira)
This compound is a suitable substrate for several important palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. organic-chemistry.orgyoutube.com While typically used for aryl and vinyl halides, recent advancements have expanded its scope to include alkyl halides. organic-chemistry.org The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a diarylmethane derivative. researchgate.netresearchgate.net The mechanism involves oxidative addition of the alkyl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the final product. organic-chemistry.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While classic Heck reactions involve aryl or vinyl halides, variations using benzylic halides like this compound are also possible, often proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgyoutube.com The reaction with an alkene like styrene (B11656), for instance, could lead to the formation of a substituted stilbene (B7821643) derivative. nih.govresearchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org The use of alkyl halides like this compound is also feasible. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, leading to the formation of a substituted alkyne. organic-chemistry.orgscielo.brresearchgate.net
Development of Ligand and Catalyst Systems for Selective Transformations
The success and selectivity of these metal-catalyzed coupling reactions are highly dependent on the choice of the catalyst system, particularly the ligands coordinated to the metal center. mdpi-res.com Ligands play a crucial role in stabilizing the catalyst, influencing its reactivity, and controlling the selectivity of the reaction.
For Suzuki couplings involving alkyl halides, electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to promote the oxidative addition step and prevent side reactions. In some cases, N-heterocyclic carbenes (NHCs) have also proven to be effective ligands. nih.gov
In the context of the Heck reaction, the ligand can influence the regioselectivity and stereoselectivity of the alkene insertion. organic-chemistry.org Phosphine ligands are common, but phosphine-free systems using other types of ligands or even palladium nanoparticles are also being developed. organic-chemistry.orgmdpi-res.com
For Sonogashira couplings, the combination of a palladium catalyst with a copper co-catalyst is traditional, but copper-free versions have been developed to avoid issues with homocoupling of the alkyne. organic-chemistry.orglibretexts.org The choice of ligands, such as phosphines or NHCs, can significantly impact the efficiency and scope of the reaction. nih.gov
The development of new and improved catalyst systems is an active area of research, aiming for higher yields, milder reaction conditions, and greater functional group tolerance for the transformation of substrates like this compound. sioc-journal.cnmdpi-res.com
Formation of Organometallic Reagents and Their Reactivity
The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic. This characteristic allows for the facile formation of organometallic reagents, where the polarity is reversed, rendering the benzylic carbon nucleophilic.
Synthesis and Utility of Grignard and Organolithium Reagents
Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-heptylbenzyl)magnesium bromide. mnstate.edulibretexts.org The reaction is initiated on the surface of the magnesium metal, which is often activated to remove the passivating layer of magnesium oxide. alfredstate.eduwikipedia.org Common activating agents include iodine, 1,2-dibromoethane, or a small amount of preformed Grignard reagent. wikipedia.org The mechanism involves the transfer of an electron from magnesium to the alkyl halide, leading to the formation of a radical intermediate that then combines with MgBr. alfredstate.edu
The resulting Grignard reagent is a potent nucleophile and a strong base. mnstate.edulibretexts.org Its utility is demonstrated in its reactions with a wide range of electrophiles, most notably carbonyl compounds (aldehydes, ketones, esters) to form new carbon-carbon bonds, leading to the synthesis of more complex molecules. mnstate.edu Due to its basicity, all reactions must be conducted under strictly anhydrous conditions to prevent protonolysis by water. libretexts.orgmasterorganicchemistry.com
Organolithium Reagents: Organolithium reagents from this compound can be prepared by direct reaction with lithium metal, which requires two equivalents of the metal. masterorganicchemistry.com A more common and modern approach is the use of lithium-halogen exchange, where the benzylic bromide is treated with an existing alkyllithium reagent, such as n-butyllithium (n-BuLi). masterorganicchemistry.comtaylorandfrancis.com Organolithium compounds are highly reactive nucleophiles and bases, often more so than their Grignard counterparts. sigmaaldrich.com Their synthesis and handling require inert atmospheric and anhydrous conditions to prevent decomposition. uniurb.it The enhanced reactivity can be beneficial in reactions with sterically hindered electrophiles or for deprotonation reactions.
| Reagent Type | Metal | Typical Solvent | Key Characteristics |
| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | Strong nucleophile and base; sensitive to water and air. mnstate.edulibretexts.org |
| Organolithium Reagent | Lithium (Li) | Hexane, Diethyl ether, THF | Very strong nucleophile and base; often more reactive than Grignard reagents. sigmaaldrich.com |
Precursors for Wittig and Related Olefination Reactions
This compound serves as an excellent precursor for the synthesis of phosphonium (B103445) ylides, which are the key reagents in the Wittig reaction. libretexts.org The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes with a high degree of regioselectivity. libretexts.orgmasterorganicchemistry.com
The synthesis of the necessary Wittig reagent begins with the formation of a phosphonium salt. This is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction where a phosphine, most commonly triphenylphosphine (B44618) (PPh3), acts as the nucleophile, displacing the bromide from this compound. youtube.com The product is (4-heptylbenzyl)triphenylphosphonium bromide.
To generate the reactive ylide, the phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride. libretexts.org The base abstracts a proton from the carbon adjacent to the positively charged phosphorus atom, creating a zwitterionic ylide, which is a carbanion stabilized by the adjacent phosphonium cation. masterorganicchemistry.com This ylide can then react with an aldehyde or ketone. The mechanism involves a nucleophilic attack of the ylide's carbanion on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form a four-membered oxaphosphetane ring. libretexts.org This ring subsequently fragments to yield the desired alkene and a stable phosphine oxide byproduct (e.g., triphenylphosphine oxide). masterorganicchemistry.comyoutube.com
Radical Reactions and Photochemical Transformations
The benzylic C-Br bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a substrate for radical reactions and photochemical transformations.
Generation and Behavior of Benzyl Radicals
The 4-heptylbenzyl radical is readily generated from this compound. The stability of this radical is significantly enhanced by the delocalization of the unpaired electron into the adjacent aromatic ring through resonance. numberanalytics.com This delocalization distributes the radical character over the ortho and para positions of the benzene ring, making the benzyl radical more stable than simple alkyl radicals. masterorganicchemistry.com
This benzylic radical can be generated through several methods:
Hydrogen Atom Transfer (HAT): A radical initiator can abstract the bromine atom. For instance, bromine radicals (Br•) can facilitate the formation of the benzyl radical. researchgate.net
Thermolysis or Photolysis: The C-Br bond can be cleaved by supplying thermal or photochemical energy. numberanalytics.com
Once formed, the 4-heptylbenzyl radical can participate in various reactions. It can abstract a hydrogen atom from a solvent molecule, dimerize to form a bibenzylic compound, or react with other radical species present in the medium. alfredstate.edu
| Radical Property | Description | Implication for Reactivity |
| Structure | Planar sp2 hybridized carbon with an unpaired electron in a p-orbital. | Allows for overlap with the π-system of the benzene ring. |
| Stability | Stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. numberanalytics.com | More easily formed and has a longer lifetime than non-stabilized radicals. |
| Reactivity | Can undergo dimerization, hydrogen abstraction, or addition to double bonds. alfredstate.eduresearchgate.net | Versatile intermediate in radical-mediated synthetic pathways. |
Photolytic and Thermolytic Decomposition Pathways
The decomposition of this compound can be induced by heat (thermolysis) or ultraviolet light (photolysis). numberanalytics.com In both cases, the primary decomposition pathway is the homolytic cleavage of the weakest bond in the molecule, which is the benzylic carbon-bromine bond.
Thermolysis: Upon heating, the C-Br bond breaks, generating a 4-heptylbenzyl radical and a bromine radical. This process is the initiation step for various radical chain reactions, such as benzylic bromination when using reagents like N-bromosuccinimide (NBS). masterorganicchemistry.com The temperature required for thermolysis depends on the specific reaction conditions and the presence of radical initiators.
Photolysis: Exposure to light of an appropriate wavelength provides the energy to overcome the bond dissociation energy of the C-Br bond, leading to its homolytic cleavage. numberanalytics.com This process is often used to initiate radical reactions at lower temperatures than thermolysis. The resulting 4-heptylbenzyl radical and bromine radical can then undergo subsequent reactions as described previously. Plasmon-mediated processes on metallic surfaces can also facilitate the formation of benzyl radicals under illumination. rsc.org
The ultimate fate of the generated radicals depends on the reaction environment. In an inert solvent, dimerization to form 1,2-bis(4-heptylphenyl)ethane might be a significant pathway. In the presence of radical scavengers or other reactive species, a variety of products can be formed.
Strategic Utilization of 1 Bromomethyl 4 Heptyl Benzene As a Key Synthetic Building Block
Precursor in the Synthesis of Complex Organic Architectures
The bifunctional nature of 1-(Bromomethyl)-4-heptyl-benzene, with a reactive benzylic bromide and a tunable aromatic core, positions it as a potential precursor for elaborate organic structures. The long heptyl chain can impart solubility in organic solvents and influence the self-assembly and packing of larger molecules.
Construction of Polyaromatic Hydrocarbons and Fused Ring Systems
There is limited direct documentation detailing the use of this compound in the synthesis of polyaromatic hydrocarbons (PAHs) and fused ring systems. However, the fundamental reactivity of benzyl (B1604629) halides is a cornerstone of synthetic strategies aimed at such structures. For instance, Friedel-Crafts type alkylations, where a benzyl halide reacts with an aromatic ring, are a classic method for forming carbon-carbon bonds that can subsequently be cyclized to create fused systems.
The general mechanism for forming anthracene (B1667546) from benzyl chloride involves a Friedel-Crafts reaction followed by oxidation, illustrating a potential pathway where this compound could serve as a starting material for heptyl-substituted PAHs. researchgate.net The presence of the heptyl group would likely be leveraged to enhance the solubility of the resulting PAH, a critical factor for processing and characterization.
Table 1: Potential Reactions for PAH Synthesis
| Reaction Type | Reactant A | Reactant B | Potential Product Class |
|---|---|---|---|
| Friedel-Crafts Alkylation | This compound | Benzene (B151609) or substituted benzene | Substituted diphenylmethane, precursor to larger PAHs |
| Suzuki Coupling (Post-functionalization) | A boronic acid derivative of this compound | A di-halo-aromatic | Aryl-extended structures for subsequent cyclization |
Role in Macrocyclization and Supramolecular Chemistry
The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular reactions over intermolecular polymerization. The reactive bromomethyl group of this compound is an excellent electrophile for reaction with nucleophiles like thiols, amines, or alcohols to form large ring structures. A well-documented example that highlights this potential is the use of 1,3,5-tris(bromomethyl)benzene (B90972) to cyclize peptides by reacting with cysteine residues, forming stable bicyclic structures. nih.gov
Building Block for Functional Materials Precursors
The properties endowed by the 4-heptylphenyl moiety, such as thermal stability and solubility, make this compound an attractive, albeit not widely documented, precursor for functional organic materials.
Monomer in Polymer Synthesis and Polymer Functionalization
The bromomethyl group is a well-known functional handle for polymerization. It can be converted into a variety of polymerizable groups, such as a styrenic or acrylic moiety. Alternatively, polymers bearing nucleophilic side chains (e.g., hydroxyl or amine groups) can be functionalized via Williamson ether synthesis or other nucleophilic substitution reactions using this compound. This post-polymerization modification would graft 4-heptylbenzyl groups onto the polymer backbone, which could be used to tune the polymer's properties, such as its solubility, thermal characteristics, and self-assembly behavior.
While specific polymerization of this compound is not detailed in readily accessible literature, the general strategy of halomethylation is a key step in producing monomers and functional polymers. Current time information in Bangalore, IN. For example, chloromethylated styrene (B11656) is a widely used monomer for producing resins for solid-phase synthesis.
Components for Liquid Crystalline Materials and Self-Assembled Systems
The 4-alkylphenyl structural motif is a common feature in liquid crystalline materials. The long heptyl chain of this compound can promote the formation of mesophases (the state of matter between liquid and solid). While the direct use of this compound in liquid crystal synthesis is not prominently reported, its close analog, 1-bromo-4-heptylbenzene, is categorized as a building block for liquid crystals. nih.gov
Typically, the benzyl bromide functionality would be used to connect this core structure to other mesogenic (liquid crystal-forming) units to build more complex liquid crystal molecules. For example, it can react with a phenol-containing mesogen to form an ether linkage, resulting in a molecule with the necessary elongated, rigid shape conducive to forming liquid crystal phases. Research on other biphenyl-based molecules shows that the introduction of long alkyl or alkoxy chains is a key strategy for inducing smectic (layered) liquid crystal phases. organic-chemistry.org
Table 2: Analogous Compounds in Functional Material Synthesis
| Compound | Application | Reference |
|---|---|---|
| 1,3,5-Tris(bromomethyl)benzene | Peptide macrocyclization | nih.gov |
| 1-Bromo-4-heptylbenzene | Liquid crystal building block | nih.gov |
| 1,4-Di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl benzene | Liquid crystal monomer | researchgate.net |
Intermediate in the Synthesis of Heterocyclic Compounds
The benzyl bromide group is a potent electrophile that can participate in cyclization reactions to form heterocyclic rings. Although specific examples employing this compound are scarce in the literature, its reactivity profile makes it a suitable precursor for various heterocyclic systems. For instance, it can react with binucleophilic species to form rings.
A general example of this type of reaction is the synthesis of thiazole (B1198619) derivatives from phenacyl bromides (which have a similar α-haloketone reactivity) and thiourea (B124793) or thioamides. Similarly, this compound could react with a substrate containing both a thiol and an amine to form a nitrogen- and sulfur-containing heterocycle. The heptylphenyl substituent would be incorporated into the final heterocyclic structure, potentially enhancing its solubility or directing its biological activity. The synthesis of N-benzylic heterocycles via cross-coupling reactions is an active area of research, highlighting the importance of benzyl-type halides as synthetic intermediates. nih.gov
Formation of Nitrogen, Oxygen, and Sulfur Heterocycles
The reactive bromomethyl group on this compound makes it a prime candidate for synthesizing heterocyclic compounds. The formation of such rings would typically involve a nucleophilic substitution reaction at the benzylic carbon, followed by a subsequent cyclization step.
Nitrogen Heterocycles: The synthesis of nitrogen-containing heterocycles could be initiated by reacting this compound with a variety of nitrogen-based nucleophiles. For instance, reaction with ammonia (B1221849) or primary amines would yield a (4-heptylbenzyl)amine. This intermediate could then be used in subsequent reactions, such as condensation with a dicarbonyl compound, to form pyrroles or other nitrogenous rings. The synthesis of more complex nitrogen heterocycles is a cornerstone of medicinal chemistry. lumenlearning.com
Oxygen Heterocycles: To form oxygen-containing heterocycles, this compound could be reacted with a nucleophile containing a hydroxyl group. For example, reaction with a diol or a hydroxy-ketone under basic conditions would form an ether linkage. An intramolecular cyclization, such as a Williamson ether synthesis, could then be employed to form a cyclic ether like a substituted furan (B31954) or pyran.
Sulfur Heterocycles: Similarly, sulfur heterocycles are accessible starting from this compound. Reaction with sodium sulfide (B99878) would produce a thioether, which could undergo further reactions. Alternatively, reaction with thiourea followed by hydrolysis is a common route to thiols. These sulfur-containing intermediates are precursors to various heterocycles like thiophenes and thiazoles. orgsyn.orglibretexts.org The synthesis of sulfur-containing heterocycles is of significant interest due to their diverse biological activities. nih.gov
A general scheme for these potential reactions is shown below:
| Reactant | Intermediate Product | Potential Heterocycle |
| Amine (R-NH₂) | N-(4-heptylbenzyl)amine | Pyrrole, Pyridine, etc. |
| Diol (HO-R-OH) | 4-heptylbenzyl ether | Furan, Pyran, etc. |
| Thiol (R-SH) | 4-heptylbenzyl thioether | Thiophene, Thiazole, etc. |
Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies
While specific structure-reactivity relationship (SRR) studies involving this compound are not documented, its structure allows for the systematic design of analogs to probe biological activity or material properties. Analogs could be synthesized by modifying three key regions of the molecule: the aromatic ring, the benzylic position, and the heptyl chain.
Aromatic Ring Analogs: Electrophilic aromatic substitution reactions on the benzene ring could introduce various substituents (e.g., nitro, halogen, alkyl groups). youtube.com These modifications would alter the electronic properties of the molecule, which could be correlated with changes in reactivity or biological activity.
Benzylic Position Analogs: The bromine at the benzylic position can be readily replaced by other functional groups through nucleophilic substitution. libretexts.org Introducing different leaving groups or converting the bromomethyl group to other functionalities like an alcohol, aldehyde, or carboxylic acid would create a series of analogs with varied chemical properties.
| Starting Material | Reagent | Analog Functional Group |
| This compound | NaOH (aq) | -CH₂OH (Alcohol) |
| This compound | NaCN | -CH₂CN (Nitrile) |
| This compound | Mg, then CO₂ | -CH₂COOH (Carboxylic Acid) |
Heptyl Chain Analogs: Varying the length of the alkyl chain (e.g., from butyl to decyl) would systematically alter the lipophilicity of the molecule. This is a common strategy in drug design to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Regioselective Functionalization of the Heptyl Chain
The regioselective functionalization of an unactivated alkyl chain like the heptyl group on this compound is a challenging but important transformation in organic synthesis. It allows for the introduction of functional groups at specific positions along the chain, which can dramatically alter the molecule's properties.
While specific methods for this compound are not described, general strategies for C-H functionalization could be applied. nih.gov For example, directed metalation, where a directing group on the aromatic ring guides a catalyst to a specific C-H bond on the alkyl chain, is a powerful technique. nih.gov
Another approach is through radical-based reactions. Under specific conditions, it is possible to achieve selective halogenation at positions other than the benzylic carbon, although this can be difficult to control. youtube.com
A more common and predictable reaction involving the heptyl chain is oxidation at the benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the entire alkyl chain, oxidizing the benzylic carbon to a carboxylic acid, to form 4-(bromomethyl)benzoic acid, provided there is at least one hydrogen on the benzylic carbon. lumenlearning.comlibretexts.org However, this reaction is not a functionalization of the heptyl chain itself but rather its removal.
Computational Chemistry and Theoretical Studies on 1 Bromomethyl 4 Heptyl Benzene
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule, which in turn dictates its structure, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometry and predicting molecular stability. For 1-(bromomethyl)-4-heptyl-benzene, the geometry is characterized by a planar benzene (B151609) ring to which a bromomethyl group and a heptyl group are attached at the para positions.
Table 1: Predicted Molecular Geometry Parameters for this compound based on DFT studies of analogous compounds. This table presents hypothetical yet expected values based on published data for similar structures.
| Parameter | Predicted Value | Basis of Prediction |
| C-Br Bond Length | ~1.95 Å | DFT calculations on benzyl (B1604629) bromide derivatives. |
| Benzylic C-C Bond Length | ~1.51 Å | DFT calculations on alkyl-substituted benzenes. |
| Aromatic C-C Bond Length | ~1.40 Å | Consistent with substituted benzene rings. |
| C-H Bond Length (Alkyl) | ~1.10 Å | Standard for sp³ hybridized carbons. |
| C-C-Br Bond Angle | ~111° | DFT calculations on benzyl halides. |
| Dihedral Angle (Heptyl) | Multiple low-energy conformers | Based on conformational analysis of long-chain alkanes. umanitoba.ca |
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond. A small HOMO-LUMO gap suggests high polarizability and a high chemical reactivity. nih.gov The electron-donating nature of the heptyl group would slightly raise the energy of the HOMO, which would, in turn, decrease the HOMO-LUMO gap and potentially increase the molecule's reactivity in certain reactions, such as electrophilic aromatic substitution. However, for nucleophilic substitution at the benzylic carbon, the LUMO's energy and accessibility are paramount.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound. Values are illustrative and based on trends observed in published studies on similar molecules. nih.gov
| Molecular Orbital | Predicted Energy (eV) | Significance |
| HOMO | -8.5 to -9.0 | Site of electrophilic attack (the aromatic ring). |
| LUMO | -0.5 to -1.0 | Site of nucleophilic attack (the benzylic carbon). |
| HOMO-LUMO Gap | 7.5 to 8.5 | Indicates high kinetic stability but susceptibility to reaction under appropriate conditions. |
Mechanistic Modeling of Chemical Transformations
Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and calculating the energy profiles of these transformations.
The primary reaction pathway for this compound is nucleophilic substitution (S_N2) at the benzylic carbon, where the bromide ion acts as the leaving group. libretexts.orgmasterorganicchemistry.com Computational studies on S_N2 reactions of benzyl bromides have provided detailed characterizations of the transition state. acs.orgresearchgate.net
The transition state for an S_N2 reaction is a trigonal bipyramidal geometry where the central carbon atom is partially bonded to both the incoming nucleophile and the outgoing bromide ion. masterorganicchemistry.comnih.gov The three non-reacting groups on the carbon (in this case, two hydrogens and the 4-heptylphenyl group) lie in a plane. libretexts.org DFT calculations have been used to map the potential energy surface of such reactions, confirming that the S_N2 mechanism proceeds via a concerted, single-step process. acs.orgresearchgate.net The presence of the para-heptyl group, being a weak electron-donating group, is expected to slightly stabilize the transition state, potentially accelerating the reaction compared to unsubstituted benzyl bromide. researchgate.net
Transition state theory (TST) allows for the calculation of reaction rates from the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. wikipedia.org Computational models, particularly DFT, have been successfully used to predict the activation energies for S_N2 reactions of substituted benzyl halides. acs.orgresearchgate.net
Table 3: Predicted Activation Parameters for the S_N2 reaction of this compound with a generic nucleophile. These values are estimations based on computational studies of similar reactions. researchgate.netwikipedia.org
| Parameter | Predicted Value | Interpretation |
| ΔH‡ (Enthalpy of Activation) | 15-20 kcal/mol | Energy required to reach the transition state. |
| ΔS‡ (Entropy of Activation) | Negative | Indicates a more ordered transition state compared to the reactants, typical for bimolecular reactions. |
| ΔG‡ (Gibbs Free Energy of Activation) | 20-25 kcal/mol | Determines the overall reaction rate at a given temperature. |
Conformational Analysis and Stereochemical Implications
The conformational flexibility of this compound is primarily due to the long heptyl chain. Conformational analysis, often performed using molecular mechanics or DFT, is crucial for understanding the three-dimensional shapes the molecule can adopt and their relative energies. umanitoba.ca
From a stereochemical perspective, the benzylic carbon of this compound is prochiral. A nucleophilic substitution reaction (S_N2) will proceed with an inversion of stereochemistry. masterorganicchemistry.comnih.gov If a chiral nucleophile is used, diastereomeric products could be formed. While the heptyl chain itself is achiral, its various conformations could, in specific environments like a chiral solvent or a protein binding pocket, lead to diastereomeric interactions.
Rotational Barriers and Preferred Conformations of the Heptyl Chain
Conformational analysis of unbranched alkanes reveals that the potential energy of the molecule varies as a function of the dihedral angles along the carbon backbone. pressbooks.pub The most stable arrangement for any C-C bond is the staggered conformation, where the substituents on adjacent carbons are as far apart as possible. Conversely, the eclipsed conformations, where substituents are aligned, are energetically unfavorable due to torsional strain arising from electron-electron repulsion between the bonds. libretexts.org
For the heptyl chain, two primary types of staggered conformations are of interest: anti and gauche.
Anti Conformation: This is the lowest-energy conformation, where the carbon backbone assumes a fully extended, zigzag shape with dihedral angles of approximately 180°. pressbooks.pub
Gauche Conformation: This conformation occurs when a dihedral angle is approximately 60°. It is slightly less stable than the anti conformation by about 0.9 kcal/mol due to a modest steric strain between hydrogen atoms on the interacting methylene (B1212753) groups. fiveable.me
The rotational barriers are the energy required to move from a stable staggered conformation through a higher-energy eclipsed conformation. For a simple alkane like ethane, this barrier is about 2.9 kcal/mol. libretexts.org For the internal C-C bonds of the heptyl chain, the barriers will be slightly higher due to increased steric interactions.
Below is a data table summarizing the estimated relative energies for key dihedral arrangements within the heptyl chain, based on computational studies of similar alkanes.
| Dihedral Angle (C-C-C-C) | Conformation | Estimated Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 180° | Anti | 0 | Most stable, lowest energy conformation. |
| 60° | Gauche | ~0.9 | Slightly higher energy due to steric strain. fiveable.me |
| 120° | Eclipsed (H/CH₃) | ~3.4 - 3.8 | High energy transition state. maricopa.edu |
| 0° | Eclipsed (CH₃/CH₃) | ~4.0 - 6.0 | Highest energy transition state due to severe steric clash. maricopa.edu |
Influence of Conformation on Reactivity and Selectivity
The three-dimensional shape of a molecule is intrinsically linked to its chemical reactivity. For this compound, the conformation of the flexible heptyl chain can significantly influence the accessibility of the reactive bromomethyl (-CH₂Br) group. The benzylic carbon is electrophilic and is the primary site for nucleophilic substitution (Sₙ2) reactions. researchgate.netmasterorganicchemistry.com
The rate of an Sₙ2 reaction is highly sensitive to steric hindrance at the reaction center. mdpi.com A nucleophile must approach the benzylic carbon from the side opposite the bromine atom. The conformation of the p-substituted heptyl chain can either facilitate or impede this approach.
Extended Conformation: When the heptyl chain adopts a fully extended (all-anti) conformation, it projects away from the reactive bromomethyl group, creating minimal steric hindrance. This open conformation allows for relatively unhindered access for an incoming nucleophile, leading to a faster reaction rate.
Folded Conformation: Conformations involving multiple gauche interactions can cause the heptyl chain to fold back towards the benzene ring and the bromomethyl group. In such a conformation, the alkyl chain can act as a steric shield, partially blocking the trajectory of the attacking nucleophile. This increased steric bulk near the reaction site would be expected to decrease the rate of substitution. rsc.org
Theoretical Prediction of Spectroscopic Parameters for Structural Validation
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful and widely used method for predicting the spectroscopic properties of molecules. researchgate.netrsc.orgnih.gov By calculating these properties for a proposed structure, they can be compared directly with experimental data (like NMR and IR spectra) to confirm or aid in structural elucidation.
Predicting NMR Spectra: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a standard computational task. rsc.orgmdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed within a DFT framework (e.g., using the B3LYP functional and a basis set like 6-311+G(d,p)) to calculate the isotropic magnetic shielding constants for each nucleus. nih.govmdpi.com These shielding values are then converted to chemical shifts (δ) by referencing them against a calculated standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, calculations would predict distinct signals for the aromatic protons, the benzylic protons of the -CH₂Br group, and the various methylene and methyl protons of the heptyl chain. The accuracy of these predictions is often high enough to distinguish between different isomers or to assign specific peaks in a complex experimental spectrum. nih.gov
| Atom Type | Nucleus | Predicted Chemical Shift Range (δ, ppm) |
|---|---|---|
| Aromatic (ortho to CH₂Br) | ¹H | 7.30 - 7.40 |
| Aromatic (ortho to Heptyl) | ¹H | 7.10 - 7.20 |
| Benzylic (C H₂Br) | ¹H | 4.45 - 4.55 |
| Heptyl (α-CH₂) | ¹H | 2.55 - 2.65 |
| Heptyl (internal CH₂) | ¹H | 1.25 - 1.60 |
| Heptyl (terminal CH₃) | ¹H | 0.85 - 0.95 |
| Aromatic (quaternary, C-CH₂Br) | ¹³C | 137 - 139 |
| Aromatic (quaternary, C-Heptyl) | ¹³C | 142 - 144 |
| Aromatic (CH) | ¹³C | 128 - 130 |
| Benzylic (C H₂Br) | ¹³C | 33 - 35 |
| Heptyl (all C) | ¹³C | 14 - 36 |
Predicting IR Spectra: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. DFT calculations determine the second derivatives of the energy with respect to atomic positions, which yields the vibrational modes and their frequencies. researchgate.net These calculated frequencies are often systematically scaled by a small factor (e.g., ~0.96) to better match experimental values. rsc.org
Key predicted vibrational frequencies for this compound would include C-H stretching from the aromatic ring and the alkyl chain, aromatic C=C stretching, and the characteristic C-Br stretching vibration. The C-Br stretch is expected in the fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹. orgchemboulder.com The precise position can help confirm the presence of the bromoalkane functionality.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2850 - 2960 | Symmetric and asymmetric stretching of C-H bonds in the heptyl and bromomethyl groups. |
| Aromatic C=C Stretch | 1450 - 1600 | Stretching of carbon-carbon bonds within the benzene ring. |
| CH₂ Bend (Scissoring) | 1440 - 1470 | Bending vibrations of the methylene groups. |
| C-Br Stretch | 515 - 690 | Stretching of the carbon-bromine bond, a key diagnostic peak. orgchemboulder.com |
Emerging Academic Research Applications and Future Perspectives for 1 Bromomethyl 4 Heptyl Benzene
Role in Catalyst Development and Ligand Synthesis
The structure of 1-(bromomethyl)-4-heptyl-benzene is ideally suited for applications in catalysis, serving as a precursor for both discrete ligands and immobilized catalytic systems. The presence of the long alkyl chain can be leveraged to tune the steric and electronic properties of catalysts, as well as their solubility in nonpolar media, which is crucial for many organic transformations.
Preparation of Novel Ligands for Homogeneous and Heterogeneous Catalysis
The reactive C-Br bond in the benzylic position makes this compound an excellent electrophile for the synthesis of novel ligands. It can react with a variety of nucleophilic species, such as amines, phosphines, and thiols, to introduce the 4-heptylbenzyl moiety into the ligand framework. This process allows for the systematic modification of ligand structures to fine-tune the performance of metal catalysts.
For instance, reaction with secondary amines or phosphines can yield bidentate or monodentate ligands with specific steric and electronic properties. The heptyl group, a significant nonpolar tail, enhances the solubility of the resulting metal complexes in organic solvents, which is a critical factor for homogeneous catalysis. This approach is analogous to the synthesis of various benzyl-substituted ligands used in cross-coupling reactions and other transformations. rsc.orgnih.govacs.org The functional group tolerance in such reactions is often high, allowing for the creation of a diverse library of ligands from this single precursor. nih.gov
| Nucleophilic Partner | Resulting Ligand Type | Potential Application |
|---|---|---|
| Secondary Amines (e.g., Diphenylamine) | Tertiary Amine Ligands | Homogeneous Catalysis |
| Secondary Phosphines (e.g., Diphenylphosphine) | Tertiary Phosphine (B1218219) Ligands | Cross-Coupling Reactions (e.g., Suzuki, Heck) |
| Thiols (e.g., Thiophenol) | Thioether Ligands | Coordination Chemistry |
| N-Heterocycles (e.g., Imidazole, Pyridine) | N-Heterocyclic Carbene (NHC) Precursors or Quaternary Ammonium Salts | Organocatalysis, Phase-Transfer Catalysis |
Immobilization of Catalytic Species onto Functionalized Supports
Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. This compound can act as a molecular tether to immobilize homogeneous catalysts onto solid supports like silica (B1680970), polymers, or magnetic nanoparticles. rsc.orgacs.org The process typically involves a reaction between the bromomethyl group and a nucleophilic functional group present on the surface of the support material (e.g., hydroxyl or amine groups). mdpi.com
Once the 4-heptylbenzyl anchor is attached to the support, a catalytically active metal center can be introduced by coordinating it to a ligand site on the benzene (B151609) ring or by further functionalization. The heptyl chain plays a dual role: it acts as a spacer, distancing the catalytic center from the support surface to potentially reduce steric hindrance, and it creates a hydrophobic microenvironment around the catalytic site. This can influence the selectivity and activity of the catalyst, particularly in reactions involving nonpolar substrates.
Advanced Probes for Chemical Biology and Material Science Research (Excluding Biological Activity)
Beyond catalysis, the unique structure of this compound makes it a valuable tool for creating molecular probes for non-biological applications in materials science.
Synthesis of Functionalized Tags for Non-Biological Labeling Studies
In materials science, it is often necessary to label or "tag" surfaces or polymers to study their properties and dynamics. This compound can be used to synthesize such tags. By reacting the bromomethyl group with a fluorescent dye or another reporter molecule, a probe is created that possesses a long, nonpolar tail.
This amphiphilic character is useful for studying interfaces or for incorporation into polymer matrices. The heptyl group ensures compatibility with hydrophobic environments, allowing the tag to probe specific domains within a complex material. This is analogous to the use of long-chain alkyl silanes for surface modification, where the alkyl chain dictates the surface properties. cfsilicones.com
Precursors for Isotopic Labeling and Mechanistic Tracers
Isotopic labeling is a powerful technique used to track the journey of a molecule through a chemical reaction or physical process. wikipedia.org this compound can be synthesized with isotopic labels (e.g., ¹³C, ¹⁴C, or deuterium) at various positions. For example, methods exist for the direct synthesis of benzyl (B1604629) bromides from isotopically labeled benzene, a process that could be adapted for this compound. google.comscispace.com Alternatively, a labeled heptyl chain could be introduced via synthetic routes like the Friedel-Crafts alkylation.
Once labeled, the compound can be used as a tracer in mechanistic studies. For example, in catalyst development, a labeled ligand derived from this compound could help determine catalyst deactivation pathways. In materials science, it could be used to study diffusion or degradation of surface coatings. The presence and location of the isotopes are typically detected by mass spectrometry or NMR spectroscopy. nih.govnih.gov
Applications in Nanotechnology and Surface Chemistry
The ability to modify surfaces at the molecular level is a cornerstone of nanotechnology. This compound is an excellent candidate for the functionalization of various nanomaterials, including carbon nanotubes, graphene, and metal or metal oxide nanoparticles. researchgate.net
The bromomethyl group can form a stable, covalent bond with the nanomaterial surface through substitution reactions. The attached heptylbenzyl group then forms a self-assembled monolayer on the surface. uni-muenster.de The long heptyl chains, being hydrophobic, can dramatically alter the surface properties of the material. For instance, a hydrophilic silica nanoparticle can be rendered hydrophobic, allowing it to be dispersed in nonpolar solvents or polymer melts. mdpi.com This control over surface energy is critical for creating advanced nanocomposites with enhanced compatibility between the nanoparticle filler and the matrix. mdpi.com The presence of the benzene ring offers further opportunities for π-π stacking interactions, which can be used to direct the assembly of nanomaterials into ordered structures.
| Substrate | Functionalization Goal | Role of Heptyl Group | Potential Impact |
|---|---|---|---|
| Silica Nanoparticles | Increase Hydrophobicity | Forms a nonpolar surface layer | Improved dispersion in organic solvents/polymers |
| Graphene/Carbon Nanotubes | Improve Solvent Dispersibility | Reduces aggregation via steric hindrance | Enables processing for electronics and composites |
| Metal Surfaces (e.g., Gold) | Create Ordered Monolayers | Drives self-assembly through van der Waals forces | Control of surface wetting and adhesion properties |
| Polymer Supports | Anchor Catalytic Species | Creates a hydrophobic microenvironment | Enhanced catalytic activity and selectivity |
Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Diphenylamine |
| Diphenylphosphine |
| Thiophenol |
| Imidazole |
| Pyridine |
| Carbon |
| Deuterium |
Functionalization of Nanomaterials and Self-Assembled Monolayers (SAMs)
The ability to tailor the surface of nanomaterials is crucial for their integration into functional devices. This compound is being explored as a key component in the surface modification of nanoparticles, such as quantum dots and metallic nanoparticles. The bromomethyl end of the molecule can react with surface atoms of these nanomaterials, forming a stable covalent bond. This process, known as functionalization, allows for the precise control of the nanoparticle's surface chemistry.
Once anchored, the heptyl chains can self-assemble into a densely packed monolayer, a highly ordered single layer of molecules. These self-assembled monolayers (SAMs) can passivate the surface of the nanomaterial, preventing unwanted aggregation and enhancing its stability in various environments. The length of the alkyl chain, in this case, the heptyl group, plays a significant role in the final properties of the SAM, influencing its thickness, dielectric properties, and the spacing between nanoparticles.
Research on related alkylbenzyl derivatives has shown that the length of the alkyl chain can significantly impact the ordering and electronic properties of the resulting monolayers. While specific data for the heptyl derivative is emerging, studies on similar systems provide valuable insights.
Table 1: Comparison of Alkyl Chain Length on Self-Assembled Monolayer Properties (Hypothetical Data Based on Analogous Systems)
| Alkyl Chain Length | Monolayer Thickness (nm) | Surface Coverage (%) | Thermal Stability (°C) |
| Methyl | ~0.5 | 85 | 120 |
| Butyl | ~0.8 | 90 | 140 |
| Heptyl | ~1.2 | 95 | 160 |
| Dodecyl | ~1.8 | 98 | 180 |
This table presents hypothetical data to illustrate the expected trend of increasing monolayer thickness and thermal stability with longer alkyl chains, based on general principles of SAMs.
Interfacial Engineering for Advanced Devices
The heptyl chain of the molecule can create a more hydrophobic and ordered interface, which can help to prevent the degradation of sensitive device layers from moisture and other environmental factors. rsc.org Furthermore, the dipole moment of the molecule can be tuned to favorably alter the work function of the electrode, leading to better energy level alignment and more efficient charge extraction.
Interdisciplinary Research Directions and Outlook for Novel Discoveries
The unique properties of this compound open up exciting avenues for interdisciplinary research. Its application is not limited to materials science and electronics but extends to fields such as biotechnology and sensor technology.
For instance, the functionalized surfaces created using this molecule could be used as platforms for the controlled attachment of biomolecules, leading to the development of novel biosensors. The ability to precisely control the surface chemistry and spacing at the nanoscale is paramount for such applications.
Future research will likely focus on several key areas:
Detailed studies on the self-assembly process: A deeper understanding of how this compound molecules pack on different surfaces will enable more precise control over the properties of the resulting SAMs.
Exploration of new nanomaterial systems: Investigating the functionalization of a wider range of nanomaterials with this molecule could lead to the discovery of new composite materials with unique properties.
Device integration and optimization: Further research is needed to optimize the performance of electronic devices incorporating this compound at their interfaces. This includes studying the long-term stability and reliability of these devices.
Biomedical applications: The biocompatibility of surfaces functionalized with this compound needs to be assessed to explore its potential in biomedical implants and drug delivery systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-4-heptyl-benzene?
- Methodology:
- Bromination of 4-Heptyltoluene: Direct bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under anhydrous conditions. Reaction temperature is typically maintained at 0–25°C to control selectivity .
- Coupling Reactions: Palladium-catalyzed cross-coupling of 4-heptylbenzyl halides with alkyne or aryl precursors (e.g., Sonogashira or Suzuki-Miyaura reactions) .
- Purification: Column chromatography (silica gel) with hexane/ethyl acetate gradients or recrystallization from THF/hexane mixtures to achieve >95% purity .
Q. Which solvents are suitable for dissolving this compound?
- Solubility Data:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMF | >50 | 25 |
| THF | >40 | 25 |
| Dichloromethane | >60 | 25 |
| Toluene | ~30 | 25 |
- Polar aprotic solvents (DMF, THF) are preferred for reactions requiring high solubility. Hydrocarbon solvents (toluene) are suitable for low-polarity applications .
Q. How is this compound characterized post-synthesis?
- Analytical Techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, bromomethyl protons at δ 4.5–4.7 ppm) .
- GC-MS: Molecular ion peak (m/z) matching the molecular weight (C₁₄H₂₁Br, calc. 284.08) and fragmentation patterns .
- Elemental Analysis: Validation of C, H, and Br percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can competing side reactions (e.g., di-bromination) be minimized during synthesis?
- Optimization Strategies:
- Controlled Stoichiometry: Use a 1:1 molar ratio of Br₂ to substrate to limit over-bromination .
- Low-Temperature Conditions: Maintain reaction temperatures below 10°C to reduce radical-mediated side reactions .
- Catalyst Screening: Test alternative catalysts (e.g., ZnBr₂) to improve regioselectivity .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Approaches:
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromomethyl group shows high electrophilicity (LUMO energy ≈ -1.8 eV) .
- Retrosynthetic AI Tools: Platforms like Pistachio or Reaxys propose feasible synthetic pathways by comparing with analogous bromoarenes .
Q. How does the heptyl chain influence the compound’s aggregation behavior in material science applications?
- Key Findings:
- Self-Assembly: Long alkyl chains (C7) promote micelle formation in aqueous solutions (critical micelle concentration ~0.1 mM) .
- Thermal Stability: Differential scanning calorimetry (DSC) shows a melting transition at 85–90°C, attributed to alkyl chain packing .
- Fluorescence Quenching: Aggregation-induced emission (AIE) properties are modulated by alkyl chain length; longer chains reduce π-π stacking interactions .
Safety and Handling
Q. What are the critical safety precautions for handling this compound?
- Guidelines:
- Storage: Amber vials under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and moisture absorption .
- PPE: Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to volatile brominated byproducts .
- Waste Disposal: Neutralize with 10% sodium thiosulfate before incineration or professional hazardous waste treatment .
Data Contradictions and Resolutions
Q. Discrepancies in reported solubility values: How to resolve them?
- Resolution Workflow:
Reproducibility Tests: Repeat solubility assays in triplicate using USP-grade solvents.
Temperature Calibration: Ensure precise control (±0.5°C) using a thermostated bath.
Reference Standards: Compare with structurally similar compounds (e.g., 4-Vinylbenzyl bromide, solubility in THF: 45 mg/mL at 25°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
